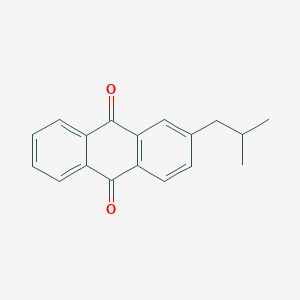
2-(2-Methylpropyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The substitution at the 9,10-positions of anthracene can significantly alter its chemical and physical properties, making it a versatile compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Isobutylanthracene-9,10-dione typically involves the substitution of anthracene at the 9,10-positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Diels-Alder reaction, where anthracene undergoes a cycloaddition reaction with a suitable dienophile .
Industrial Production Methods
Industrial production of anthracene derivatives, including 2-Isobutylanthracene-9,10-dione, often involves large-scale oxidation of anthracene obtained from coal tar . The oxidation process typically uses strong oxidizing agents such as chromic acid or potassium permanganate to convert anthracene to anthraquinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Isobutylanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
Oxidation: Anthraquinone derivatives
Reduction: Anthracene derivatives
Substitution: Halogenated or alkylated anthracene derivatives
Scientific Research Applications
2-Isobutylanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic structure. The compound can absorb light and undergo photochemical reactions, leading to the generation of reactive oxygen species such as singlet oxygen . These reactive species can then interact with biological molecules, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
2-Isobutylanthracene-9,10-dione can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dimethylanthracene .
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications as 2-Isobutylanthracene-9,10-dione.
The uniqueness of 2-Isobutylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Properties
CAS No. |
10493-47-7 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-11(2)9-12-7-8-15-16(10-12)18(20)14-6-4-3-5-13(14)17(15)19/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
QDXLTKIWHQNESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


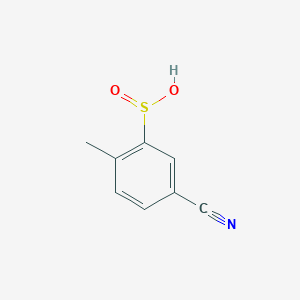
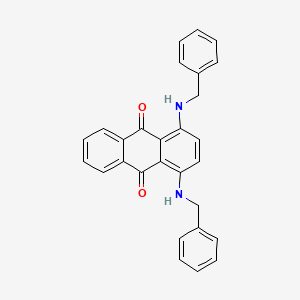
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
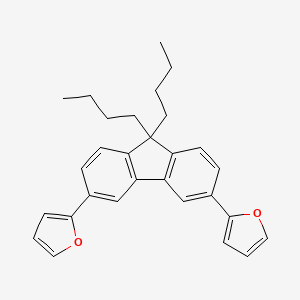
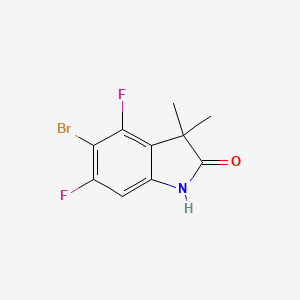

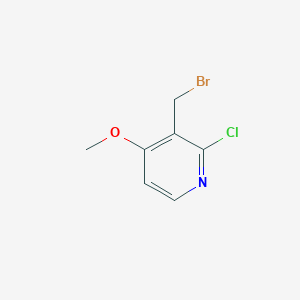
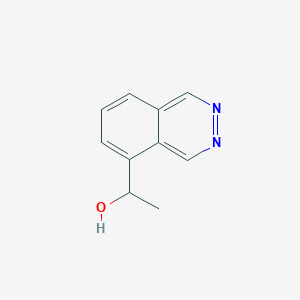

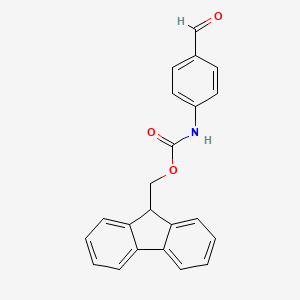
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

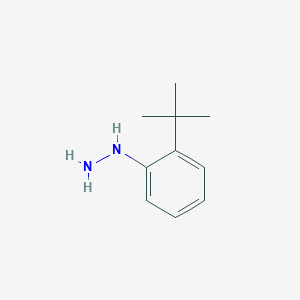
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
